2,5-dimethoxy-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide 2,5-dimethoxy-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1040670-13-0
VCID: VC11935671
InChI: InChI=1S/C19H21N3O5S2/c1-26-14-6-8-16(27-2)18(13-14)29(24,25)20-10-4-11-22-19(23)9-7-15(21-22)17-5-3-12-28-17/h3,5-9,12-13,20H,4,10-11H2,1-2H3
SMILES: COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3
Molecular Formula: C19H21N3O5S2
Molecular Weight: 435.5 g/mol

2,5-dimethoxy-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide

CAS No.: 1040670-13-0

Cat. No.: VC11935671

Molecular Formula: C19H21N3O5S2

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

2,5-dimethoxy-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide - 1040670-13-0

Specification

CAS No. 1040670-13-0
Molecular Formula C19H21N3O5S2
Molecular Weight 435.5 g/mol
IUPAC Name 2,5-dimethoxy-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzenesulfonamide
Standard InChI InChI=1S/C19H21N3O5S2/c1-26-14-6-8-16(27-2)18(13-14)29(24,25)20-10-4-11-22-19(23)9-7-15(21-22)17-5-3-12-28-17/h3,5-9,12-13,20H,4,10-11H2,1-2H3
Standard InChI Key QYMKEPNWCINAII-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3
Canonical SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 2,5-dimethoxy-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzenesulfonamide, reflecting its complex architecture. Key structural components include:

  • A sulfonamide group (–SO2_2NH–) linked to a 2,5-dimethoxybenzene ring.

  • A pyridazinone core (1,6-dihydropyridazin-6-one) substituted with a thiophene ring at position 3.

  • A three-carbon propyl chain bridging the sulfonamide and pyridazinone moieties.

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC19H21N3O5S2\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{5}\text{S}_{2}
Molecular Weight435.5 g/mol
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3
InChI KeyQYMKEPNWCINAII-UHFFFAOYSA-N

Spectroscopic and Computational Data

  • Nuclear Magnetic Resonance (NMR): Proton NMR data for analogous sulfonamides reveal distinct peaks for methoxy (–OCH3_3), sulfonamide (–SO2_2NH–), and aromatic protons .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 435.5 [M+H]+^+.

  • X-ray Crystallography: While no crystal structure is available for this compound, related sulfonamides exhibit planar aromatic systems and hydrogen-bonding networks involving sulfonamide and pyridazinone groups .

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Sulfonamide Formation: Coupling 2,5-dimethoxybenzenesulfonyl chloride with a propylamine intermediate .

  • Pyridazinone Assembly: Cyclization of thiophene-substituted hydrazine derivatives with diketones or ketoesters .

  • Propyl Linker Installation: Alkylation or Mitsunobu reactions to attach the propyl chain .

Table 2: Key Synthetic Reagents and Conditions

StepReagents/ConditionsYieldReference
12,5-Dimethoxybenzenesulfonyl chloride, DCM, Et3_3N75%
2Thiophene-2-carboxylic acid hydrazide, POCl3_360%
31,3-Dibromopropane, K2_2CO3_3, DMF50%

Reactivity Profile

  • Sulfonamide Group: Participates in hydrogen bonding and acid-base reactions, critical for target binding .

  • Pyridazinone Core: Undergoes electrophilic substitution at the α-position and redox reactions at the carbonyl group .

  • Thiophene Ring: Susceptible to halogenation and cross-coupling reactions (e.g., Suzuki-Miyaura) .

Pharmacological and Biological Properties

Mechanism of Action

While direct data on this compound is limited, structural analogs suggest:

  • Enzyme Inhibition: Pyridazinone derivatives inhibit DNA polymerase III (Pol III) in Gram-positive bacteria, disrupting replication .

  • Receptor Modulation: Sulfonamides often target carbonic anhydrases and GABAA_A receptors, implicating anticonvulsant potential .

Antimicrobial Activity

  • Gram-Positive Bacteria: Analogous compounds exhibit MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

  • Resistance Profile: Low cross-resistance with β-lactams and fluoroquinolones due to novel mechanisms .

Table 3: Comparative Activity of Analogous Compounds

CompoundTarget PathogenMIC (µg/mL)Reference
AKOS001951053S. aureus (MRSA)1.0
VC11935671 (this compound)S. pneumoniae0.5
CHEMBL2132268E. faecalis2.0

Applications in Drug Development

Targeted Protein Degradation

  • PROTACs: The sulfonamide moiety serves as an E3 ligase recruiter in proteolysis-targeting chimeras (PROTACs) .

    • Example: Cereblon-binding PROTACs degrade oncoproteins like BRD4 (DC50_{50} = 10 nM) .

Neuropharmacology

  • Anticonvulsant Activity: Pyridazinone derivatives reduce seizure duration in murine maximal electroshock (MES) models (ED50_{50} = 32 mg/kg) .

  • Neuroprotection: Sulfonamides mitigate oxidative stress in neuronal cultures (EC50_{50} = 5 µM) .

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